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molecular formula C12H9Cl2NO3 B8409877 Ethyl-5-(2',4'-dichlorophenyl)-4-isoxazolecarboxylate

Ethyl-5-(2',4'-dichlorophenyl)-4-isoxazolecarboxylate

Cat. No. B8409877
M. Wt: 286.11 g/mol
InChI Key: AIXHJZRLKOUZME-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

Hydroxylamine hydrochloride (1.1 g.; 0.016 mol.) was added to a mixture of ethyl-2-(2',4'-dichlorobenzoyl)-3-dimethylaminopropenoate (4.74 g.; 0.015 mol.) and anhydrous sodium acetate (1.25 g.; 0.015 mol.) in 50 ml. of ether and 25 ml. of methanol at 25° C. An additional 25 ml. of methanol was added, and the resultant mixture was stirred for 30 minutes. The mixture was washed into a separatory funnel with 150 ml. of ether and the ether layer was washed free of salts with water. The ether layer was dried with magnesium sulfate, filtered, then concentrated to yield an oil which was crystallized from pentane to yield ethyl-5-(2',4'-dichlorophenyl)-4-isoxazolecarboxylate (1.88 g.; 44% yield) as tan crystals having a melting point of 82°-84° C. and the following analysis:
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
ethyl-2-(2',4'-dichlorobenzoyl)-3-dimethylaminopropenoate
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.NO.[CH2:4]([O:6][C:7](=[O:23])[C:8]([C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=1[Cl:21])=[CH:9][N:10](C)C)[CH3:5].C([O-])(=O)C.[Na+].CCOCC>CO>[CH2:4]([O:6][C:7]([C:8]1[CH:9]=[N:10][O:22][C:13]=1[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:15]=1[Cl:21])=[O:23])[CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NO
Name
ethyl-2-(2',4'-dichlorobenzoyl)-3-dimethylaminopropenoate
Quantity
4.74 g
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=C(C=C(C=C1)Cl)Cl)=O)=O
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C
WASH
Type
WASH
Details
The mixture was washed into a separatory funnel with 150 ml
WASH
Type
WASH
Details
of ether and the ether layer was washed free of salts with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from pentane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NOC1C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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